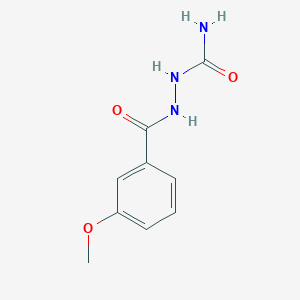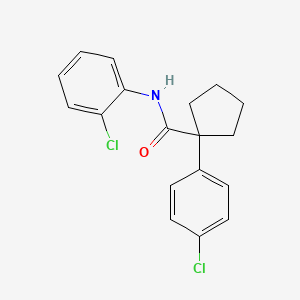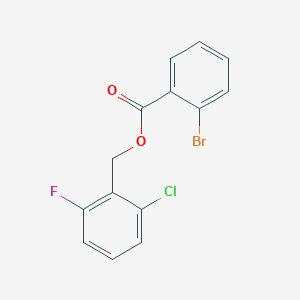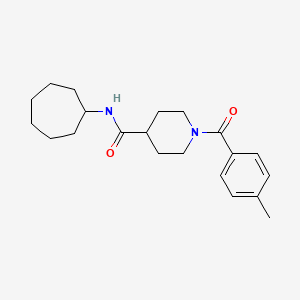
(2-fluorophenyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)(4-methoxy-2,5-dimethylbenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as F-MDA and is a derivative of the popular drug MDMA. F-MDA has unique properties that make it a promising candidate for use in scientific research. In
Mechanism of Action
The mechanism of action of F-MDA is not fully understood. However, it is believed to act as a serotonin and dopamine releaser. F-MDA increases the levels of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability. F-MDA also has mild stimulant effects, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
F-MDA has been shown to have a range of biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability. F-MDA also increases heart rate and blood pressure and may cause sweating and pupil dilation. F-MDA has mild stimulant effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
F-MDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. F-MDA has unique properties that make it a promising candidate for use in medicinal chemistry and agriculture. However, there are also limitations to the use of F-MDA in laboratory experiments. The mechanism of action of F-MDA is not fully understood, and there may be potential side effects that are not yet known.
Future Directions
There are several future directions for research on F-MDA. One area of research is the development of new therapeutic agents based on F-MDA. F-MDA has shown promising results in the treatment of depression, anxiety, and PTSD, and further research may lead to the development of new drugs based on F-MDA. Another area of research is the development of new pesticides and antifungal agents based on F-MDA. F-MDA has shown insecticidal and antifungal properties, and further research may lead to the development of new, more effective pesticides and antifungal agents. Finally, further research is needed to fully understand the mechanism of action of F-MDA and to identify any potential side effects.
Synthesis Methods
The synthesis of F-MDA involves the reaction between 2-fluoroaniline and 4-methoxy-2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure F-MDA. The synthesis of F-MDA is a relatively straightforward process and can be carried out in a laboratory setting.
Scientific Research Applications
F-MDA has shown promising results in various scientific research applications. One of the most significant applications of F-MDA is in the field of medicinal chemistry. F-MDA has been found to have potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). F-MDA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
F-MDA has also shown potential applications in the field of agriculture. It has been found to have insecticidal properties and may be useful in the development of new pesticides. F-MDA has also been shown to have antifungal properties and may be useful in the development of new antifungal agents.
properties
IUPAC Name |
2-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-11-9-16(19-3)12(2)8-13(11)10-18-15-7-5-4-6-14(15)17/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZZDDHMCPBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
